molecular formula C13H19ClN2O B11948089 3-(2-Chlorophenyl)-1,1-diisopropylurea CAS No. 20668-14-8

3-(2-Chlorophenyl)-1,1-diisopropylurea

Cat. No.: B11948089
CAS No.: 20668-14-8
M. Wt: 254.75 g/mol
InChI Key: RIIDSSDXCJINLM-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,1-diisopropylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to a urea moiety, which is further substituted with two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,1-diisopropylurea typically involves the reaction of 2-chloroaniline with diisopropylcarbodiimide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also important considerations in the industrial production process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,1-diisopropylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,1-diisopropylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1,1-diisopropylurea: Similar structure with the chlorine atom at a different position on the phenyl ring.

    3-(2-Chlorophenyl)-1,1-dimethylurea: Similar structure with different alkyl groups attached to the urea moiety.

    3-(2-Chlorophenyl)-1,1-diethylurea: Similar structure with ethyl groups instead of isopropyl groups.

Uniqueness

3-(2-Chlorophenyl)-1,1-diisopropylurea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for certain applications .

Properties

CAS No.

20668-14-8

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,1-di(propan-2-yl)urea

InChI

InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)13(17)15-12-8-6-5-7-11(12)14/h5-10H,1-4H3,(H,15,17)

InChI Key

RIIDSSDXCJINLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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